1-Amino-3-(methylamino)propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

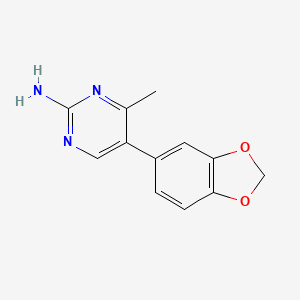

1-Amino-3-(methylamino)propan-2-ol is an organic compound with the chemical formula C4H12N2O. It appears as a liquid and is one of the numerous organic compounds available for life science research .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string: CNCC(CN)O . The InChI key for this compound is KLYMOBVXBBPTGW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature. It has a molecular weight of 104.15 . The compound should be stored at a temperature of 4 °C .Scientific Research Applications

Synthesis of Tertiary Amines

Tertiary amines, such as 1,3-di-morpholin-4-yl-propan-2-ol (DMP) and 1,3-bis-diethylamino-propan-2-ol (DEAP), synthesized through alkylation reaction, demonstrate significant inhibitive performance on carbon steel corrosion. These compounds form a protective layer on the metal surface, acting as anodic inhibitors, particularly under thin electrolyte layers. The inhibition efficiency of DEAP at certain concentrations reaches up to 95%, suggesting potential industrial applications in corrosion protection (Gao, Liang, & Wang, 2007).

Cardioselectivity of Beta-Adrenoceptor Blocking Agents

Compounds related to 1-Amino-3-(methylamino)propan-2-ol show promise in medical research, specifically in the cardioselectivity of beta-adrenoceptor blocking agents. Such studies have established the substantial cardioselectivity of certain compounds, shedding light on potential therapeutic applications (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).

Resolution of Key Intermediates for Duloxetine

The compound 3-(methylamino)-1-(2-thienyl)propan-1-ol, a key intermediate for duloxetine, has been resolved using (S)-mandelic acid. This process is essential for producing enantiomerically pure compounds, a crucial aspect in drug synthesis and pharmaceutical applications (Sakai, Sakurai, Yuzawa, Kobayashi, & Saigo, 2003).

Synthesis of Neurotoxin (BMAA)

The synthesis of 2-amino-3-([15N]-methylamino)propanoic acid (BMAA) from α-acetamidoacrylic acid and [15N]-methylamine has been described, emphasizing its potential applications in neuroscientific research (Hu & Ziffer, 1990).

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating it can cause skin burns and eye damage (H314), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

1-amino-3-(methylamino)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O/c1-6-3-4(7)2-5/h4,6-7H,2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYMOBVXBBPTGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2638498.png)

![6-(Bromomethyl)-2,2-difluoro-6-methylspiro[3.3]heptane](/img/structure/B2638499.png)

![N-(4-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2638503.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2638506.png)

![2-[[(E)-3-[3-[(2-Chlorobenzoyl)amino]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2638507.png)